molecular formula C9H13Br2N3O B7977774 N-tert-butyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide

N-tert-butyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide

Cat. No.: B7977774
M. Wt: 339.03 g/mol
InChI Key: SFEUKTATFYILMB-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with bromine atoms at positions 3 and 5 The tert-butyl group and acetamide moiety further contribute to its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.

    Acetamide formation: The final step involves the reaction of the brominated pyrazole with tert-butylamine and acetic anhydride to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states or reduced forms.

    Coupling reactions: The pyrazole ring can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-tert-butyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms and tert-butyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-2-(3,5-dichloro-1H-pyrazol-1-yl)acetamide: Similar structure but with chlorine atoms instead of bromine.

    N-tert-butyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide: Methyl groups replace the bromine atoms.

    N-tert-butyl-2-(3,5-difluoro-1H-pyrazol-1-yl)acetamide: Fluorine atoms instead of bromine.

Uniqueness

N-tert-butyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. The bromine atoms can participate in halogen bonding, enhancing the compound’s potential in various applications.

Properties

IUPAC Name

N-tert-butyl-2-(3,5-dibromopyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Br2N3O/c1-9(2,3)12-8(15)5-14-7(11)4-6(10)13-14/h4H,5H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEUKTATFYILMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C(=CC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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